molecular formula C10H11N3O3S B188871 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone CAS No. 89-29-2

3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone

Cat. No.: B188871
CAS No.: 89-29-2
M. Wt: 253.28 g/mol
InChI Key: ASVVGQURNHNITH-UHFFFAOYSA-N
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Description

3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone is a chemical compound with the molecular formula C10H10N2O4S and a molecular weight of 254.26 g/mol . This compound is known for its unique structure, which includes a pyrazole ring fused with a benzenesulfonamide group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with benzenesulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-7-5-10(14)13(12-7)8-3-2-4-9(6-8)17(11,15)16/h2-4,6H,5H2,1H3,(H2,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVVGQURNHNITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058984
Record name Benzenesulfonamide, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-29-2
Record name 3-Methyl-1-(3-sulfamidophenyl)-5-pyrazolone
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Record name m-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide
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Record name 89-29-2
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Record name Benzenesulfonamide, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Record name Benzenesulfonamide, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Record name m-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
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Record name M-(4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-1-YL)BENZENESULFONAMIDE
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